6-chloro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
6-chloro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine class of heterocyclic compounds. These compounds are known for their broad spectrum of biological activities and are widely used in medicinal chemistry due to their structural versatility and pharmacological potential .
Preparation Methods
The synthesis of 6-chloro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide typically involves the condensation of 2-aminopyridine with various substrates, such as aldehydes or alkenes . One common method is the Groebke–Blackburn–Bienaymé reaction, which is a multicomponent reaction involving the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is known for its efficiency and operational simplicity.
Industrial production methods often focus on optimizing reaction conditions to improve yield and reduce environmental impact. Recent advancements have highlighted metal-free and eco-friendly synthetic protocols .
Chemical Reactions Analysis
6-chloro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with different functional groups .
Scientific Research Applications
6-chloro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an anticancer agent, it acts as a covalent inhibitor by forming a covalent bond with the target protein, thereby inhibiting its function . In the case of tuberculosis, the compound disrupts the bacterial cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
6-chloro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A sedative and hypnotic medication used for the treatment of insomnia.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and pharmacological properties .
Properties
Molecular Formula |
C15H11ClFN3O |
---|---|
Molecular Weight |
303.72 g/mol |
IUPAC Name |
6-chloro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H11ClFN3O/c16-11-3-6-14-19-13(9-20(14)8-11)15(21)18-7-10-1-4-12(17)5-2-10/h1-6,8-9H,7H2,(H,18,21) |
InChI Key |
JILOWCZRWOTTLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN3C=C(C=CC3=N2)Cl)F |
Origin of Product |
United States |
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